4-Oxo-4-[(2-phenylethyl)amino]butanoate
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Overview
Description
3-[(2-Phenylethyl)carbamoyl]propanoate is an organic compound with the molecular formula C12H15NO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-phenylethylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenylethyl)carbamoyl]propanoate typically involves the reaction of propanoic acid with 2-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Propanoic acid+2-phenylethylamineDCC3-[(2-phenylethyl)carbamoyl]propanoate
Industrial Production Methods
In industrial settings, the production of 3-[(2-phenylethyl)carbamoyl]propanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenylethyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-phenylethyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-phenylethyl)carbamoyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethyl carbamate
- 2-Phenylethyl propanoate
- 3-Phenylpropanoic acid
Uniqueness
3-[(2-phenylethyl)carbamoyl]propanoate is unique due to its specific structure, which combines the properties of both carbamates and esters. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H14NO3- |
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Molecular Weight |
220.24 g/mol |
IUPAC Name |
4-oxo-4-(2-phenylethylamino)butanoate |
InChI |
InChI=1S/C12H15NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16)/p-1 |
InChI Key |
ZMYKITJYWFYRFJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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